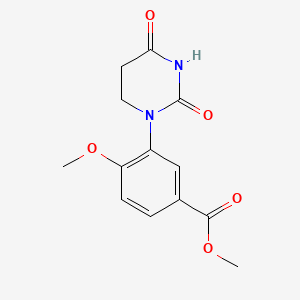
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-methoxy-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a tetrahydropyrimidinyl group attached to a methoxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate typically involves the condensation of 3-amino-4-methoxybenzoic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Condensation Reaction: The initial step involves the reaction of 3-amino-4-methoxybenzoic acid with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80-100°C.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyrimidinyl ring. This step may require the use of a base such as sodium ethoxide and is conducted at a temperature of around 60-80°C.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is achieved using methanol and a catalyst such as sulfuric acid, with the reaction carried out at room temperature.
Industrial Production Methods
Industrial production of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors, automated control systems, and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzoates, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate: Contains an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological effects.
属性
分子式 |
C13H14N2O5 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
methyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-4-3-8(12(17)20-2)7-9(10)15-6-5-11(16)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,16,18) |
InChI 键 |
BIPAJWMHQMOLMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


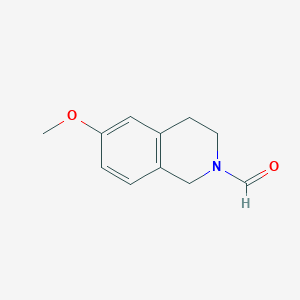
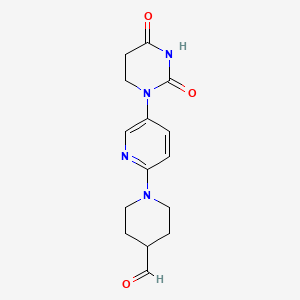
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

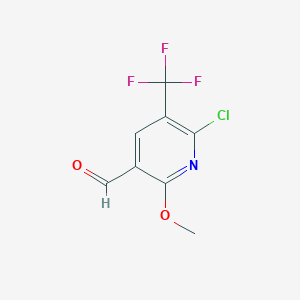
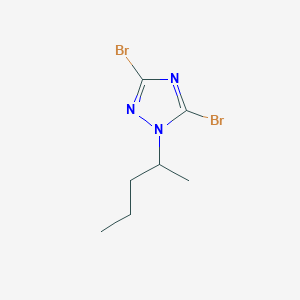
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
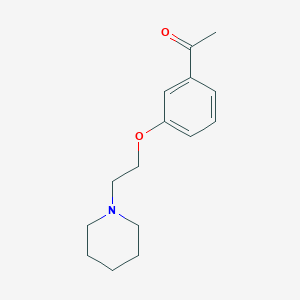
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
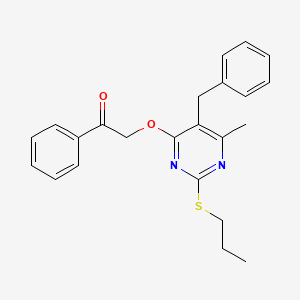
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
